23-Hydroxyursolic Acid

Catalog No.
S649816
CAS No.
94414-19-4
M.F
C30H48O4
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
23-Hydroxyursolic Acid

CAS Number

94414-19-4

Product Name

23-Hydroxyursolic Acid

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C30H48O4/c1-18-9-14-30(25(33)34)16-15-28(5)20(24(30)19(18)2)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h7,18-19,21-24,31-32H,8-17H2,1-6H3,(H,33,34)/t18-,19+,21-,22-,23+,24+,26+,27+,28-,29-,30+/m1/s1

InChI Key

NZCULBURCGAPSF-PQWKYGPVSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1C)C)C(=O)O

Synonyms

23-hydroxyursolic acid

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1C)C)C(=O)O

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O

23-hydroxyursolic acid is a pentacyclic triterpenoid that is ursolic acid substituted by an additional hydroxy group at position 23. It has been isolated from Lagerstroemia speciosa and Juglans sinensis. It has a role as a plant metabolite. It is a pentacyclic triterpenoid and a dihydroxy monocarboxylic acid. It derives from an ursolic acid. It derives from a hydride of an ursane.

23-Hydroxyursolic Acid (23-HUA) is a naturally occurring triterpenoid found in various plants, including Lagerstroemia speciosa (giant crepe myrtle) and Juglans sinensis (walnut) []. Research into 23-HUA has focused on its potential health benefits, with studies investigating its anti-inflammatory, anti-obesity, and anti-cancer properties.

Anti-inflammatory Properties

Studies suggest that 23-HUA may possess anti-inflammatory properties. A study published in the journal Nutrients explored the effects of dietary supplementation with 23-HUA on a mouse model of multiple sclerosis. The research found that 23-HUA supplementation reduced the severity and incidence of the disease, suggesting its potential role in managing inflammatory conditions [].

Anti-obesity Properties

23-HUA is also being investigated for its potential role in weight management. Research suggests that it may have anti-obesity properties. However, more research is needed to fully understand these effects and their mechanisms [].

Anti-cancer Properties

Some studies have explored the potential anti-cancer properties of 23-HUA. For instance, a study published in the journal Molecules found that 23-HUA induced apoptosis (programmed cell death) in human leukemia cells []. However, further research is needed to determine the effectiveness and safety of 23-HUA in cancer treatment.

23-Hydroxyursolic Acid is a naturally occurring triterpenoid compound derived from ursolic acid, which is found in various plants, notably in the stem bark of Cussonia bancoensis. This compound has garnered attention for its potential therapeutic properties, particularly in the context of cancer treatment and metabolic disorders. Structurally, 23-Hydroxyursolic Acid features a hydroxyl group at the C-23 position of the ursolic acid skeleton, which contributes to its unique biological activities and pharmacological effects .

The primary chemical reaction involving 23-Hydroxyursolic Acid is its role in inducing apoptosis in cancer cells. Studies have demonstrated that this compound activates a cascade of caspases (specifically caspase-3, -8, and -9), leading to programmed cell death in human promyelocytic leukemia cells (HL-60). The mechanism involves disruption of the mitochondrial membrane potential and formation of the death-inducing signaling complex (DISC) through Fas-FasL interactions, ultimately resulting in DNA fragmentation .

23-Hydroxyursolic Acid exhibits a range of biological activities:

  • Anticancer Properties: It has been shown to induce apoptosis in various cancer cell lines, including HL-60 and HeLa cells, with less cytotoxicity toward normal cells .
  • Anti-inflammatory Effects: The compound possesses anti-inflammatory properties that may help mitigate conditions associated with chronic inflammation .
  • Metabolic Benefits: Research indicates that 23-Hydroxyursolic Acid may aid in weight management and reduce obesity-related complications by modulating lipid metabolism and enhancing insulin sensitivity .

The synthesis of 23-Hydroxyursolic Acid can occur through several methods:

  • Natural Extraction: It can be isolated from plant sources such as Cussonia bancoensis through solvent extraction techniques.
  • Biochemical Synthesis: Enzymatic pathways involving cytochrome P450 enzymes can hydroxylate ursolic acid at the C-23 position to yield 23-Hydroxyursolic Acid. Specifically, the multifunctional triterpenoid oxidase CYP714E19 has been identified as capable of catalyzing this reaction .
  • Chemical Synthesis: Laboratory synthesis may also be performed through chemical modifications of ursolic acid using various reagents to introduce the hydroxyl group at the desired position.

The applications of 23-Hydroxyursolic Acid are diverse:

  • Pharmaceutical Development: Its anticancer and anti-inflammatory properties make it a candidate for drug development aimed at treating various cancers and inflammatory diseases.
  • Nutraceuticals: Due to its health benefits, it is being explored as a dietary supplement for weight management and metabolic health .
  • Cosmetics: Its antioxidant properties may also find applications in skincare formulations aimed at reducing oxidative stress on the skin.

Interaction studies have highlighted several important aspects:

  • Cellular Mechanisms: Research indicates that 23-Hydroxyursolic Acid interacts with cellular signaling pathways involved in apoptosis and inflammation. For instance, it modulates the expression levels of proteins involved in apoptosis such as FasL and Bcl-2 family proteins .
  • Synergistic Effects: Preliminary studies suggest that combining 23-Hydroxyursolic Acid with other compounds may enhance its therapeutic efficacy against cancer cells .

Several compounds are structurally similar to 23-Hydroxyursolic Acid, each possessing unique properties:

CompoundStructure SimilarityKey Activities
Ursolic AcidParent compoundAnticancer, anti-inflammatory
Oleanolic AcidStructural isomerAntioxidant, hepatoprotective
Asiatic AcidHydroxylated derivativeCytoprotective, promotes wound healing

Uniqueness of 23-Hydroxyursolic Acid

What sets 23-Hydroxyursolic Acid apart from these similar compounds is its specific hydroxylation at the C-23 position, which enhances its apoptotic activity against cancer cells while exhibiting lower toxicity towards normal cells. This selectivity makes it a promising candidate for targeted cancer therapies and metabolic health interventions.

Basic Molecular Information

23-Hydroxyursolic acid possesses the molecular formula C₃₀H₄₈O₄ with a molecular weight of 472.7 grams per mole. The compound is systematically named as (1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid. This systematic nomenclature reflects the complex stereochemical arrangement present within the pentacyclic framework. The PubChem Compound Identifier for this molecule is 14136881, providing a standardized reference for database searches and chemical information retrieval.

The compound exists as 3β,23-dihydroxyurs-12-en-28-oic acid, indicating the presence of hydroxyl groups at positions 3 and 23, along with a carboxylic acid functionality at position 28. The double bond present between carbons 12 and 13 within the ursane skeleton contributes to the overall structural rigidity and influences the compound's three-dimensional conformation. This structural arrangement classifies 23-hydroxyursolic acid as both a pentacyclic triterpenoid and a dihydroxy monocarboxylic acid, reflecting its dual chemical nature.

Stereochemical Configuration

The stereochemical configuration of 23-hydroxyursolic acid has been definitively established through extensive nuclear magnetic resonance spectroscopy studies. The compound exhibits specific stereochemical designations at multiple chiral centers throughout its pentacyclic framework. The hydroxyl group at position 3 maintains the β-configuration characteristic of ursane-type triterpenoids, while the newly introduced hydroxyl group at position 23 contributes additional stereochemical complexity to the molecule.

Detailed stereochemical analysis reveals the presence of six methyl groups positioned at carbons 1, 2, 6a, 6b, 9, and 12a, each maintaining specific spatial orientations that influence the overall molecular conformation. The carboxylic acid functionality at position 28 extends from the pentacyclic core, providing acidic properties to the molecule. The stereochemical arrangement significantly impacts the compound's biological activity and physicochemical properties, distinguishing it from other related triterpenoids.

XLogP3

6.7

UNII

1I1MDP27ZG

Wikipedia

23-hydroxyursolic acid

Dates

Last modified: 02-18-2024

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